BENZENEMETHANOL,3-CHLORO-2,4,5,6-TETRAFLUORO-
Overview
Description
Benzenemethanol,3-chloro-2,4,5,6-tetrafluoro-: is a chemical compound with the molecular formula C7H3ClF4O. This compound is characterized by the presence of a benzene ring substituted with a methanol group, a chlorine atom, and four fluorine atoms. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-chloro-2,4,5,6-tetrafluorobenzene with methanol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of benzenecarboxylic acid derivatives.
Reduction: Formation of benzenemethane derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique substituents, such as the chlorine and fluorine atoms, influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its mechanism of action are subject to ongoing research.
Comparison with Similar Compounds
- Benzenemethanol,2-chloro-4,5,6-trifluoro-
- Benzenemethanol,3-chloro-2,4,5-trifluoro-
- Benzenemethanol,3-chloro-2,4,6-trifluoro-
Comparison: Benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- is unique due to the presence of four fluorine atoms, which significantly influence its chemical properties compared to similar compounds with fewer fluorine atoms
Properties
IUPAC Name |
(3-chloro-2,4,5,6-tetrafluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCPZBVRLBQWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Cl)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590723 | |
Record name | (3-Chloro-2,4,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67640-29-3 | |
Record name | (3-Chloro-2,4,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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